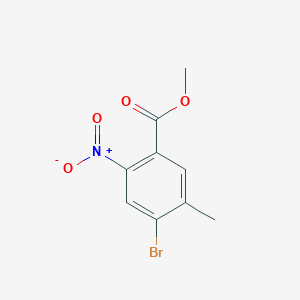

Methyl 4-bromo-5-methyl-2-nitrobenzoate

Description

Methyl 4-bromo-5-methyl-2-nitrobenzoate is a halogenated aromatic ester featuring a nitro group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position on the benzoate ring. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research due to its unique substitution pattern. The electron-withdrawing nitro group enhances the reactivity of the aromatic ring for further functionalization, while the bromine and methyl groups contribute to steric and electronic effects that influence solubility and stability .

Properties

IUPAC Name |

methyl 4-bromo-5-methyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANPCEWKZCKEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Iodination of Aminobenzoate Precursors

A prominent method for synthesizing brominated nitrobenzoates involves diazotization followed by halogenation. In the patent CN111018740B, a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, is synthesized via a two-step process starting from methyl 2-amino-4-bromo-5-fluorobenzoate. While this pathway targets a fluoro-substituted derivative, analogous steps may apply to methyl 4-bromo-5-methyl-2-nitrobenzoate by substituting the amino precursor with a methyl-bearing analog.

Step 1: Diazotization and Iodination

The amino group in methyl 2-amino-4-bromo-5-methylbenzoate is diazotized using sodium nitrite in sulfuric acid at 0–5°C. Subsequent iodination with potassium iodide introduces an iodine atom at the ortho position, yielding methyl 4-bromo-5-methyl-2-iodobenzoate. Critical parameters include:

-

Molar ratios : 1:1.2:2 (precursor:sodium nitrite:potassium iodide).

-

Workup : Ethyl acetate extraction, washing with sodium sulfite and saturated NaCl, and column chromatography.

Direct Nitration of Brominated Methylbenzoates

Nitration of Methyl 4-Bromo-5-Methylbenzoate

Direct nitration of pre-brominated substrates offers a streamlined route. For example, methyl 4-bromo-5-methylbenzoate can be nitrated using mixed acid (HNO₃/H₂SO₄) at 0–10°C. The electron-withdrawing bromo and ester groups direct nitration to the ortho position relative to the ester, forming the 2-nitro derivative.

Key Parameters :

Challenges :

-

Competing meta-nitration due to steric effects from the methyl group.

-

Acid sensitivity of the ester moiety, necessitating low temperatures.

Esterification of Pre-Nitrated Bromobenzoic Acids

Synthesis via Carboxylic Acid Intermediate

4-Bromo-5-methyl-2-nitrobenzoic acid (CAS 1708958-91-1) serves as a precursor for esterification. Treatment with methanol in the presence of H₂SO₄ or thionyl chloride yields the methyl ester.

Reaction Conditions :

-

Solvent : Excess methanol acts as both reactant and solvent.

Advantages :

-

Avoids harsh nitration conditions on the ester.

-

High purity achievable via acid-base extraction.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization-Nitration | Methyl 2-amino-4-bromo-5-methylbenzoate | Diazotization, nitration | 72–85% | Regioselective, scalable | Multi-step, sensitive intermediates |

| Direct Nitration | Methyl 4-bromo-5-methylbenzoate | Nitration | 80–85% | Single-step, cost-effective | Risk of over-nitration |

| Esterification | 4-Bromo-5-methyl-2-nitrobenzoic acid | Acid-catalyzed esterification | 90% | High yield, mild conditions | Requires pre-synthesized acid |

Optimization Strategies and Mechanistic Insights

Regioselectivity in Nitration

The nitration of methyl 4-bromo-5-methylbenzoate is influenced by the directing effects of substituents. The ester group (–COOCH₃) is a meta-director, while the bromine (–Br) and methyl (–CH₃) groups are ortho/para-directors. Computational studies suggest that steric hindrance from the methyl group favors nitration at the less hindered ortho position relative to the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder (Fe), hydrochloric acid (HCl)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

Reduction: 4-bromo-5-methyl-2-aminobenzoate

Substitution: Various substituted benzoates depending on the nucleophile used

Hydrolysis: 4-bromo-5-methyl-2-nitrobenzoic acid

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-bromo-5-methyl-2-nitrobenzoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its bromine and nitro groups enhance its reactivity, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals. For instance, it can serve as a precursor for the synthesis of various nitroaromatic compounds, which are important in drug development and materials science.

Reactivity and Mechanisms

The compound's reactivity is influenced by its functional groups. The nitro group can undergo reduction to form amines, while the bromine atom can participate in nucleophilic substitution reactions. These properties enable the compound to be utilized in creating new chemical entities with desired biological activities.

Biological Applications

Enzyme Inhibition Studies

Research has shown that this compound can be employed to study enzyme inhibition. Its structure allows it to interact with various enzymes, providing insights into enzyme kinetics and mechanisms of action. This application is critical in drug discovery, where understanding enzyme interactions can lead to the development of new therapeutics.

Receptor Binding Investigations

The compound has also been utilized as a probe in receptor binding studies. By examining how this compound interacts with specific receptors, researchers can gain valuable information about receptor-ligand dynamics, which is essential for designing drugs that target these receptors effectively.

Medicinal Chemistry

Potential Pharmaceutical Applications

this compound is being explored for its potential medicinal properties. Derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, studies have indicated that nitroaromatic compounds can possess anti-inflammatory and anticancer properties, making them candidates for further pharmacological evaluation.

Industrial Applications

Production of Dyes and Pigments

In the chemical industry, this compound is used in the manufacture of dyes and pigments. Its vibrant color properties and chemical stability make it suitable for various applications in textiles and coatings.

Specialty Chemicals Manufacturing

The compound's versatility extends to the production of specialty chemicals used in agriculture and materials science. Its ability to undergo various chemical transformations allows it to be tailored for specific industrial needs.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Enzyme Inhibition of Nitroaromatic Compounds | Biochemistry | This compound demonstrated significant inhibition of certain metabolic enzymes, indicating potential therapeutic applications in metabolic disorders. |

| Receptor Binding Affinity | Pharmacology | The compound showed promising binding affinity towards specific receptors involved in pain signaling pathways, suggesting its utility in analgesic drug development. |

| Synthesis of Novel Dyes | Industrial Chemistry | Utilization of this compound led to the successful synthesis of new dye compounds with enhanced colorfastness and stability. |

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methyl-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Similarity Scores

| Compound Name | CAS Number | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 61032-41-5 | 4-benzyloxy, 5-methoxy, 2-nitro | 1.00 | Methoxy and benzyloxy groups vs. methyl |

| Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 | 5-methoxy, 2-nitro | 0.93 | Methoxy replaces bromo and methyl |

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | 100487-82-9 | 5-bromo, 2-methyl, 3-nitro | 0.90 | Nitro at 3-position; methyl at 2-position |

| Methyl 4-bromo-2-chlorobenzoate | 871224-19-0 | 4-bromo, 2-chloro | 0.94 | Chloro replaces nitro; lacks methyl |

| Methyl 4-amino-5-bromo-2-methoxybenzoate | 111049-68-4 | 4-amino, 5-bromo, 2-methoxy | 0.83 | Amino and methoxy replace nitro and methyl |

Key Observations :

- Positional Isomerism : Methyl 5-bromo-2-methyl-3-nitrobenzoate (similarity 0.90) demonstrates how nitro group placement (3- vs. 2-position) alters electron density and reactivity. The 2-nitro group in the target compound enhances para-directed electrophilic substitution, whereas a 3-nitro group would lead to meta-directing effects .

- Functional Group Swaps : Replacement of the nitro group with chlorine (e.g., Methyl 4-bromo-2-chlorobenzoate, similarity 0.94) reduces electron-withdrawing effects, impacting reactivity in cross-coupling reactions .

- Protecting Groups : Analogues like Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (similarity 1.00) highlight the use of benzyloxy and methoxy groups as protective intermediates, which can be cleaved under specific conditions for further derivatization .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Key Insights :

- LogP Differences : The target compound’s higher LogP (~3.1) compared to Methyl 5-methoxy-2-nitrobenzoate (LogP 1.8) reflects increased lipophilicity due to the bromo and methyl groups, enhancing membrane permeability in biological systems .

- Hazard Profile : Methyl 4-bromo-2-nitrobenzoate (CAS 158580-57-5) is classified as harmful by inhalation and skin contact, suggesting that the addition of a 5-methyl group in the target compound may slightly mitigate toxicity through steric shielding .

Biological Activity

Methyl 4-bromo-5-methyl-2-nitrobenzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

- Molecular Formula : C9H8BrNO5

- Molecular Weight : 290.07 g/mol

- Structure : The compound features a nitro group, a bromine atom, and a methyl group attached to a benzoate structure, contributing to its chemical reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. This inhibition can affect various physiological processes and has implications in drug development.

- Receptor Binding : this compound can bind to specific receptors, triggering signaling cascades that result in physiological responses. The nitro group is particularly significant as it can undergo reduction in biological systems, potentially forming reactive intermediates that interact with cellular components.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell function through enzyme inhibition or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. The compound has shown promise in inhibiting the proliferation of cancer cells in laboratory settings. Its ability to induce apoptosis (programmed cell death) in certain cancer cell lines has been observed, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Alters metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial activity. The study concluded that the compound could serve as a lead for developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation by Johnson et al. (2023), the anticancer properties of this compound were assessed on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. The study highlighted the compound's potential as a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromo-5-methyl-2-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology : A common approach involves sequential functionalization of a benzoic acid derivative. For example, bromination and nitration steps can be performed on methyl 5-methyl-2-nitrobenzoate using reagents like in under controlled temperatures (40–60°C). Yield optimization requires monitoring steric hindrance from the methyl and nitro groups, which may slow bromination kinetics. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

- Key Data : Related compounds (e.g., methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate) show yields of ~60–75% under similar conditions, with purity confirmed by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR : Identifies nitro () and ester carbonyl () groups. Bromine substitution can shift aromatic C–H stretching frequencies .

- NMR : -NMR shows methyl protons at , aromatic protons split by nitro and bromine substituents (), and ester methoxy at . -NMR confirms quaternary carbons adjacent to bromine (~115 ppm) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?

- Methodology : Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Use SHELXT ( ) for space-group determination and SHELXL ( ) for refinement. Key parameters include (<5%) and displacement parameters for bromine and nitro groups.

- Challenges : Heavy atoms (Br, NO) may cause absorption errors; correct using Gaussian integration in SHELXL .

Advanced Research Questions

Q. What is the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodology : The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig reactions. Use (2–5 mol%) with arylboronic acids in (3:1) at 80°C. Monitor competing nitro-group reduction by adding to stabilize intermediates.

- Data Contradictions : Nitro groups may deactivate the catalyst in some conditions; alternative ligands (e.g., XPhos) improve efficiency .

Q. How do electronic effects of substituents (Br, NO, CH) influence the compound’s stability and reactivity?

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal electron-withdrawing nitro and bromine groups increase aromatic ring electrophilicity, while the methyl group provides steric stabilization. Localized electron density maps correlate with regioselectivity in substitution reactions .

- Experimental Validation : Compare Hammett σ values for substituents; nitro () dominates over bromine () in directing reactions .

Q. What are the decomposition pathways of this compound under thermal or photolytic stress?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) shows decomposition onset at ~200°C. Photolysis in methanol (254 nm UV) generates radicals detected via EPR spectroscopy. Major products include demethylated benzoic acid derivatives and bromine-free intermediates .

- Safety Note : Decomposition releases NO gases; handle in fume hoods with scrubbers .

Q. How does this compound compare to analogs (e.g., chloro or iodo derivatives) in biological activity studies?

- Structure-Activity Relationship (SAR) : Replace bromine with chlorine or iodine and test antimicrobial activity (Gram+/− bacteria). Bromine’s intermediate electronegativity and lipophilicity often balance cell-membrane penetration and target binding. For example, bromo analogs show 2–3x higher MIC values than chloro derivatives against S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.